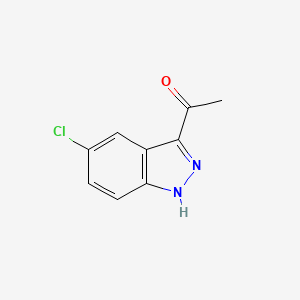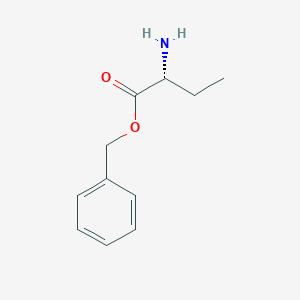
Quinolin-2-ylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-2-ylcarbamic acid is a heterocyclic compound that features a quinoline ring system fused with a carbamic acid moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The quinoline ring system is known for its aromatic properties and biological activity, making this compound a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-2-ylcarbamic acid typically involves the functionalization of the quinoline ring. One common method is the reaction of quinoline-2-carboxylic acid with an appropriate amine under acidic or basic conditions to form the carbamic acid derivative. Another approach involves the use of quinoline-2-carboxylic acid chloride, which reacts with ammonia or primary amines to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Quinolin-2-ylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinoline derivatives with different functional groups, such as quinoline-2,3-dicarboxylic acid, quinoline-2-amine, and various substituted quinolines .
Scientific Research Applications
Quinolin-2-ylcarbamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of quinolin-2-ylcarbamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparison with Similar Compounds
Quinoline-2-carboxylic acid: Shares the quinoline ring system but lacks the carbamic acid moiety.
Quinoline-4-carboxylic acid: Another quinoline derivative with a carboxylic acid group at a different position.
Quinoline-2,3-dicarboxylic acid: Contains two carboxylic acid groups on the quinoline ring.
Uniqueness: Quinolin-2-ylcarbamic acid is unique due to its specific functionalization, which imparts distinct chemical and biological properties. The presence of the carbamic acid group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and synthesis .
Properties
CAS No. |
857209-32-6 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
quinolin-2-ylcarbamic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)12-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,11,12)(H,13,14) |
InChI Key |
IHDRVAVNEDBQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


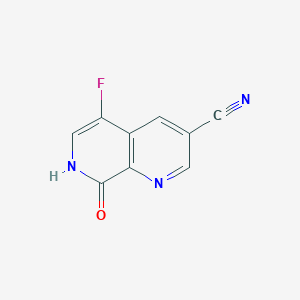

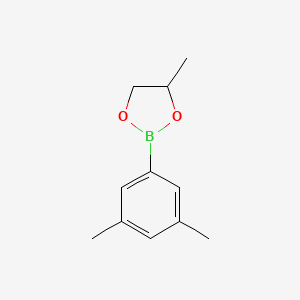
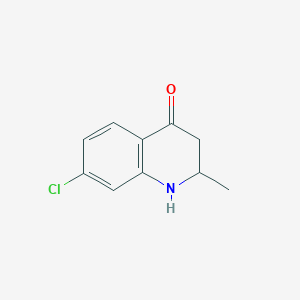

![3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)
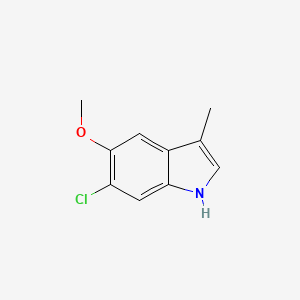
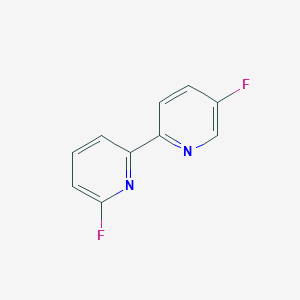
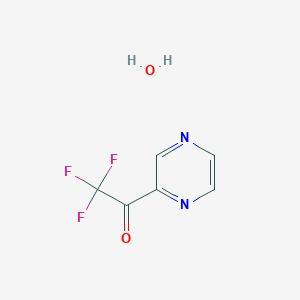

![Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-](/img/structure/B11904126.png)
